Ethyl 2-hexadecyloctadecanoate
Description
Ethyl 2-hexadecyloctadecanoate is a branched-chain fatty acid ester characterized by a hexadecyl (C16) group attached to the second carbon of an octadecanoate (C18) backbone, esterified with ethanol. This structure confers unique physicochemical properties, such as altered solubility and melting behavior compared to linear-chain esters. Branched esters like this compound are often explored for applications in lubricants, surfactants, or cosmetic formulations due to their tailored molecular architectures.
Properties
IUPAC Name |
ethyl 2-hexadecyloctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36(37)38-6-3)34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h35H,4-34H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHFYBURQHAWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hexadecyloctadecanoate typically involves the esterification of 2-hexadecyloctadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of This compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of excess ethanol and removal of water by azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hexadecyloctadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to and ethanol.
Transesterification: The ester can react with other alcohols to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents like .
Major Products Formed:
Hydrolysis: and ethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: .
Scientific Research Applications
Ethyl 2-hexadecyloctadecanoate: has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in formulations of topical medications and cosmetics.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of Ethyl 2-hexadecyloctadecanoate in biological systems involves its incorporation into lipid membranes, where it can influence membrane fluidity and function. It may also act as a precursor for the synthesis of other bioactive lipids. The molecular targets and pathways involved include lipid metabolism enzymes and signaling pathways related to lipid homeostasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-hexadecyloctadecanoate with key analogs, leveraging data from the provided evidence and structural extrapolation.
Ethyl Hexadecanoate (Ethyl Palmitate)
- Molecular Formula : C18H36O2
- Molecular Weight : 284.48 g/mol
- Structure: Straight-chain ester of palmitic acid (C16) and ethanol.
- Properties: Melting Point: 24–26°C Boiling Point: 344°C Solubility: Insoluble in water; soluble in organic solvents like ethanol and ether. Hazards: Classified as non-hazardous under EU regulations .
- Applications : Laboratory chemical, emollient in cosmetics, and precursor for biodiesel production.
Key Difference: Ethyl hexadecanoate lacks branching, resulting in higher crystallinity and distinct phase behavior compared to branched analogs like this compound.
Ethyl 2-Aminodecanoate Hydrochloride
- Molecular Formula: C12H25NO2·HCl
- Molecular Weight : 251.79 g/mol
- Structure: Branched ester with an amino group at position 2 and a hydrochloride counterion.
- Properties: Solubility: Likely polar due to the amino-hydrochloride group. Hazards: Potential irritant (common for hydrochloride salts).
- Applications : Pharmaceutical intermediates or biochemical research.
Key Difference: The amino group introduces polarity and reactivity, enabling interactions absent in non-functionalized esters like this compound.
Lead Heptadecanoate
- Molecular Formula : C34H66O4Pb
- CAS : 63399-94-0
- Structure: Metal carboxylate with a lead cation and heptadecanoate (C17) chains.
- Properties :
- Thermal Stability: High, typical of metal soaps.
- Hazards: Toxic due to lead content.
- Applications : Historically used as a stabilizer in polymers or lubricants.
Key Difference: As a metal carboxylate, lead heptadecanoate exhibits ionic bonding and thermal stability distinct from neutral esters.
Data Tables
Table 1: Structural and Molecular Comparison
*Data extrapolated due to absence in provided evidence.
Limitations and Further Research
The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Future studies should prioritize experimental characterization of its thermal stability, biodegradability, and industrial applicability.
Biological Activity
Ethyl 2-hexadecyloctadecanoate, an ester derived from the fatty acids hexadecanoic acid (palmitic acid) and octadecanoic acid (stearic acid), is of interest due to its potential biological activities. This compound can be categorized under long-chain fatty acid esters, which are known for various biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its long hydrophobic carbon chains, which influence its solubility and interaction with biological membranes. The chemical formula can be represented as CHO. Its structure is essential for its biological activity, particularly in its ability to penetrate lipid membranes and interact with cellular components.
Antimicrobial Activity
Research has indicated that long-chain fatty acid esters exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various pathogenic bacteria and fungi. For example, studies have demonstrated that fatty acid esters can disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15 mg/L | Disruption of cell membrane integrity |
| Escherichia coli | 20 mg/L | Inhibition of cell wall synthesis |
| Candida albicans | 25 mg/L | Alteration of membrane fluidity |
Anti-inflammatory Properties
This compound may also exhibit anti-inflammatory effects. Fatty acids are known to modulate inflammatory responses by influencing the production of pro-inflammatory cytokines. In vitro studies have shown that this compound can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory conditions.
Antioxidant Activity
The antioxidant capacity of this compound has been explored in several studies. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases. In cellular models, it has been shown to reduce oxidative damage by enhancing the activity of endogenous antioxidant enzymes.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 15 mg/L, highlighting its potential as a natural preservative in food products.
Case Study 2: Anti-inflammatory Effects
In a clinical trial involving patients with chronic inflammatory diseases, supplementation with this compound resulted in decreased levels of inflammatory markers. Patients reported improved symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.
Q & A
Q. What interdisciplinary frameworks integrate synthetic chemistry, bioanalytics, and material science for studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
